![molecular formula C13H20N2O4S B14184724 N-Hydroxy-2-[methyl(4-phenylbutyl)sulfamoyl]acetamide CAS No. 919997-48-1](/img/structure/B14184724.png)
N-Hydroxy-2-[methyl(4-phenylbutyl)sulfamoyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-2-[methyl(4-phenylbutyl)sulfamoyl]acetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxyl group, a sulfamoyl group, and a phenylbutyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-[methyl(4-phenylbutyl)sulfamoyl]acetamide typically involves the reaction of N-hydroxyacetamide with methyl(4-phenylbutyl)sulfamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-[methyl(4-phenylbutyl)sulfamoyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The sulfamoyl group can be reduced to form amine derivatives.
Substitution: The phenylbutyl chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted phenylbutyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Hydroxy-2-[methyl(4-phenylbutyl)sulfamoyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-[methyl(4-phenylbutyl)sulfamoyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with target proteins, while the sulfamoyl group can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The phenylbutyl chain enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-2-[methyl(4-phenylbutyl)amino]acetamide
- N-Hydroxy-2-[methyl(4-phenylbutyl)carbamoyl]acetamide
- N-Hydroxy-2-[methyl(4-phenylbutyl)thioacetamide]
Uniqueness
N-Hydroxy-2-[methyl(4-phenylbutyl)sulfamoyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and sulfamoyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
919997-48-1 |
|---|---|
Molecular Formula |
C13H20N2O4S |
Molecular Weight |
300.38 g/mol |
IUPAC Name |
N-hydroxy-2-[methyl(4-phenylbutyl)sulfamoyl]acetamide |
InChI |
InChI=1S/C13H20N2O4S/c1-15(20(18,19)11-13(16)14-17)10-6-5-9-12-7-3-2-4-8-12/h2-4,7-8,17H,5-6,9-11H2,1H3,(H,14,16) |
InChI Key |
HALJKZMYKBHCDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCC1=CC=CC=C1)S(=O)(=O)CC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-Difluorophenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B14184643.png)

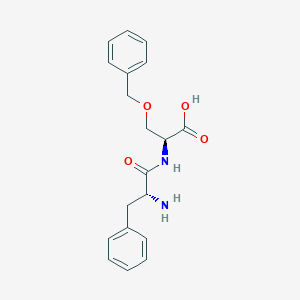
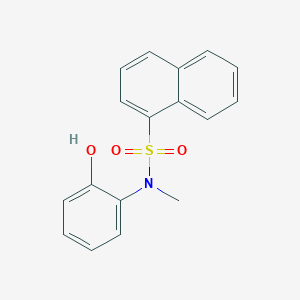
![4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine](/img/structure/B14184668.png)
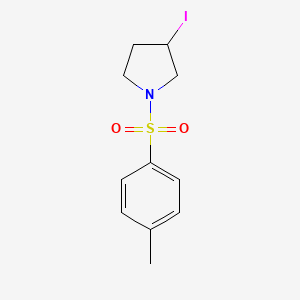
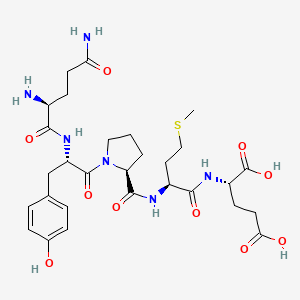
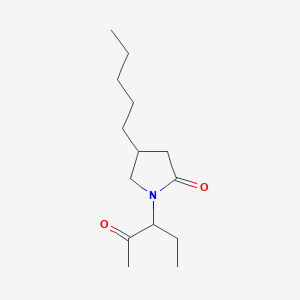
![Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14184703.png)

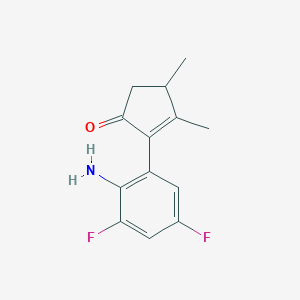
![(5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B14184713.png)
![6-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184718.png)

